

# A Comparative Analysis of Inter-Assay Reproducibility for Membrane PD-L1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Human membrane-bound PD-L1 |           |
|                      | polypeptide                |           |
| Cat. No.:            | B12381049                  | Get Quote |

The quantification of Programmed Death-Ligand 1 (PD-L1) expression on the membrane of tumor cells and immune cells is a critical biomarker for predicting response to immune checkpoint inhibitor therapies.[1][2] However, the availability of multiple immunohistochemistry (IHC) assays, each with its own antibody clone, staining platform, and scoring criteria, has raised concerns about inter-assay reproducibility and the potential for discordant results. This guide provides a comprehensive comparison of the leading PD-L1 IHC assays, focusing on their analytical concordance and the methodologies that underpin their use.

## Overview of FDA-Approved PD-L1 IHC Assays

Several PD-L1 IHC assays have received approval from the U.S. Food and Drug Administration (FDA) as either companion or complementary diagnostics for specific immunotherapies.[3][4] The most widely studied and utilized assays include:

- 22C3 pharmDx (Dako/Agilent): Companion diagnostic for pembrolizumab.[3][5]
- 28-8 pharmDx (Dako/Agilent): Companion diagnostic for nivolumab.[5]
- SP142 (Ventana/Roche): Companion diagnostic for atezolizumab.[5]
- SP263 (Ventana/Roche): Companion diagnostic for durvalumab.[5]



• 73-10 (Dako/Agilent): Used in clinical trials for avelumab.[6]

Each assay utilizes a different monoclonal antibody clone that targets a specific epitope on the PD-L1 protein, which can be either the extracellular or intracellular domain. This fundamental difference can contribute to variations in staining patterns and intensity.[7]

## **Inter-Assay Concordance: A Mixed Picture**

Numerous studies have evaluated the analytical concordance between these assays, yielding a general consensus on their interchangeability for tumor cell (TC) staining, but highlighting significant variability in immune cell (IC) scoring.

A systematic review and other comparative studies have consistently shown high concordance between the 22C3, 28-8, and SP263 assays when assessing PD-L1 expression on tumor cells. [6][8][9][10][11] In contrast, the SP142 assay tends to stain fewer tumor cells, leading to lower concordance with the other three assays.[6][8][9][10][11] The 73-10 assay has demonstrated higher sensitivity, staining more tumor cells than the other assays.[10]

The assessment of PD-L1 expression on immune cells shows poor concordance across all assays.[8][10][11] This variability is a significant challenge as some scoring algorithms, such as the Combined Positive Score (CPS) and Immune Cell (IC) score, rely on accurate assessment of immune cell staining.

## Quantitative Data on Inter-Assay Reproducibility

The following tables summarize the quantitative findings from key studies on the inter-assay and inter-observer reproducibility of PD-L1 IHC assays.

Table 1: Inter-Assay Concordance for Tumor Cell (TC) Staining



| Comparison                          | Concordance<br>Metric     | Value         | Tumor Type                        | Reference |
|-------------------------------------|---------------------------|---------------|-----------------------------------|-----------|
| 22C3 vs. 28-8<br>vs. SP263          | High Agreement            | -             | NSCLC                             | [9][10]   |
| SP142 vs. others                    | Lower<br>Concordance      | -             | NSCLC                             | [9][10]   |
| 22C3 vs. SP263                      | Overall<br>Concordance    | >90%          | Lung<br>Adenocarcinoma            | [12]      |
| 22C3 vs. SP263<br>vs. 28-8          | High<br>Concordance       | -             | HNSCC,<br>Urothelial<br>Carcinoma | [8]       |
| SP142 vs.<br>SP263/22C3 (IC<br>≥1%) | Analytical<br>Concordance | 69.2% / 68.7% | TNBC                              | [13]      |

NSCLC: Non-Small Cell Lung Cancer, HNSCC: Head and Neck Squamous Cell Carcinoma,

TNBC: Triple-Negative Breast Cancer

Table 2: Inter-Observer and Intra-Observer Reproducibility



| Assay      | Reproducib<br>ility Type           | Metric                                   | Value       | Cut-off | Reference |
|------------|------------------------------------|------------------------------------------|-------------|---------|-----------|
| 22C3       | Inter-<br>Observer                 | κ coefficient                            | 0.633       | ≥1%     | [3]       |
| 22C3       | Inter-<br>Observer                 | κ coefficient                            | 0.834       | ≥50%    | [3]       |
| 22C3       | Inter-<br>Observer                 | Intraclass Correlation Coefficient (ICC) | 0.902       | TPS     | [3]       |
| 22C3       | Intra-<br>Observer                 | Overall Percent Agreement (OPA)          | 89.7%       | 1%      | [1][14]   |
| 22C3       | Intra-<br>Observer                 | Overall Percent Agreement (OPA)          | 91.3%       | 50%     | [1][14]   |
| All Assays | Inter-<br>Observer (TC<br>Scoring) | Intraclass Correlation Coefficient (ICC) | 0.86 - 0.93 | -       | [10]      |
| All Assays | Inter-<br>Observer (IC<br>Scoring) | Intraclass Correlation Coefficient (ICC) | 0.18 - 0.19 | -       | [10]      |

TPS: Tumor Proportion Score

## **Experimental Protocols and Workflows**

The accurate and reproducible quantification of membrane PD-L1 is highly dependent on standardized and validated experimental protocols. While specific protocols are proprietary to







the assay manufacturers, the general workflow for PD-L1 immunohistochemistry is consistent.

General PD-L1 Immunohistochemistry Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Reproducibility of PD-L1 assessment in non-small cell lung cancer—know your limits but never stop trying to exceed them PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Immune Checkpoint Inhibition Biomarkers [jax.org]
- 3. Interobserver Reproducibility of PD-L1 Biomarker in Non-small Cell Lung Cancer: A Multi-Institutional Study by 27 Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 Testing | Choose the Right Test [arupconsult.com]
- 5. The reproducibility of PD-L1 scoring in lung cancer: can the pathologists do better? Troncone Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. ilcn.org [ilcn.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Comparability of PD-L1 immunohistochemistry assays for non-small-cell lung cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. scientificarchives.com [scientificarchives.com]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Inter-Assay Reproducibility for Membrane PD-L1 Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381049#assessing-the-inter-assay-reproducibility-of-membrane-pd-l1-quantification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com